molecular formula C8H14O3 B1280330 Allyl tert-butyl carbonate CAS No. 70122-89-3

Allyl tert-butyl carbonate

Cat. No. B1280330
CAS RN: 70122-89-3
M. Wt: 158.19 g/mol
InChI Key: SWQDRYKDDGFPLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, showcasing the versatility of tert-butyl carbonates in synthesis . Additionally, the phosphine-catalyzed [3+3] annulation reaction of modified tert-butyl allylic carbonates with alkylidenemalononitriles forms cyclohexenes, indicating the reactivity of these carbonates in ring-forming reactions .

Molecular Structure Analysis

While the molecular structure of allyl tert-butyl carbonate is not directly analyzed in the papers, the structure of related compounds can be inferred. For example, the bulky tert-butyldiphenylsilyl group in oxoallylsilanes influences the selectivity of intramolecular cyclizations, suggesting that steric effects play a significant role in the molecular behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbonates is highlighted through various reactions. Alkaloids-catalyzed allylic nucleophilic substitution of tert-butyl carbonate of Morita–Baylis–Hillman products with pronucleophiles is one such reaction, demonstrating the potential for regio- and enantioselective transformations . The generation of tert-butylperoxy radicals using a DIB/TBHP protocol for allylic oxidation further exemplifies the diverse reactivity of tert-butyl carbonates .

Physical and Chemical Properties Analysis

The physical properties of compounds related to allyl tert-butyl carbonate, such as the volumetric properties of the ternary system involving dimethyl carbonate, butyl methacrylate, and allyl methacrylate, have been studied. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions . The generation of iodine-centered radicals at room temperature by hypervalent (tert-butylperoxy)iodanes, which can oxidize benzyl and allyl ethers, also provides insight into the chemical properties of tert-butyl carbonates .

Scientific Research Applications

Allylation of Erythromycin Derivatives

Allyl tert-butyl carbonate is used in the allylation of erythromycin derivatives. This method employs substituted allyl tert-butyl carbonates under palladium(0) catalysis, yielding higher effectiveness than traditional ether-forming protocols and better yields with allyl tert-butyl carbonates compared to less substituted carbonates (Stoner et al., 2003).

Alkaloids-catalyzed Reactions

Allyl tert-butyl carbonate is a key reactant in the regio- and enantioselective allylic nucleophilic substitution reactions of Morita–Baylis–Hillman products. It facilitates reactions with various pronucleophiles, leading to products in good yields with high regioselectivity and medium enantioselectivity (Du et al., 2004).

Phosphine-catalyzed Annulation Reactions

In phosphine-catalyzed [3+6] and [3+3] annulation reactions, allyl tert-butyl carbonate is used to form various cyclic compounds. These reactions are significant for constructing bridged nine-membered carbocycles and cyclohexenes (Du et al., 2005; Zheng & Lu, 2009).

Synthesis of Allylic tert-Butyl Sulfones and Sulfides

Allyl tert-butyl carbonate is utilized in the synthesis of allylic tert-butyl sulfones and sulfides, involving a Pd-catalyzed reaction. This process includes kinetic resolution of the allylic substrate by a chiral Pd-complex (Gais et al., 1998).

Cyclizations of Homoallylic Silanols

Allyl tert-butyl carbonate acts as a precursor in the stereospecific cyclizations of homoallylic silanols, leading to the formation of product dioxasilinanes. These reactions are crucial for further functionalization of alkenes in the products (Shinde et al., 2022).

Nucleophilic Ring Opening and Thiocarboxylate Manipulation

In the synthesis of alpha-substituted gamma- and delta-lactones, iodoalkyl tert-butyl carbonates are used in reactions with thiomaleic anhydride. This process involves free-radical addition, nucleophilic ring opening, and subsequent thiocarboxylate manipulation (Crich & Rahaman, 2009).

Safety And Hazards

When handling Allyl tert-butyl carbonate, avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The chemistry of Allyl tert-butyl carbonate and similar compounds has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters, and amides, which are highly valuable building blocks in organic synthesis . The development of efficient methods for selective synthesis is an important objective .

properties

IUPAC Name

tert-butyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDRYKDDGFPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458257
Record name ALLYL TERT-BUTYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl tert-butyl carbonate

CAS RN

70122-89-3
Record name ALLYL TERT-BUTYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
AR Haight, EJ Stoner, MJ Peterson… - The Journal of Organic …, 2003 - ACS Publications
… test this hypothesis, we studied the allylation of 3-phenylpropan-1-ol, 1a, with three allyl carbonates: allyl methyl carbonate, 2b, allyl isopropyl carbonate, 2c, and allyl tert-butyl carbonate…
Number of citations: 95 pubs.acs.org
T Graening, JF Hartwig - pstorage-acs-6854636.s3 …
… µmol, 4.0 mol%) phosphoramidite ligand L1, 13.4 mg (20 µmol, 2.0 mol%) [(COD)IrCl]2, the indicated amounts of CsF and ZnF2, and 1.00 mmol of the respective allyl tertbutyl carbonate …
EJ Stoner, MJ Peterson, MS Allen… - The Journal of …, 2003 - ACS Publications
… Thus, exposure of 4 to 1.45 equiv of allyl tert-butyl carbonate 6 in the presence of Pd(OAc) 2 … Of the carbonates and carbamate examined, only allyl tert-butyl carbonate 6 produced a …
Number of citations: 28 pubs.acs.org
LH Chen, YT Ma, F Yang, XY Huang… - Advanced Synthesis …, 2019 - Wiley Online Library
… 0)-catalyzed asymmetric allylic alkylation with simple allyl tert-butyl carbonate to afford chiral 3-… -α-diazo-β-ketoamide 1 a and allyl tert-butyl carbonate 2 a as model substrates by using a …
Number of citations: 21 onlinelibrary.wiley.com
P Zhang, X Guo, C Liu, W Li, P Li - Organic letters, 2018 - ACS Publications
… allyl tert-butyl carbonate 2a afforded the product 3aa in 90% yield with 97% ee. Using 2-(ethoxycarbonyl)allyl tert-butyl carbonate … 2-(tert-butoxycarbonyl)allyl tert-butyl carbonate 2c also …
Number of citations: 38 pubs.acs.org
Z Xuan, ZS Chen - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… Subsequently, the Pd(0)-catalyzed allylic alkylation with allyl tert-butyl carbonate 11 accomplished the synthesis of highly functionalized 3(2H)-furanones 34. Furthermore, the generality …
YL Lee, KR Lee, Z Xuan, S Lee - Bulletin of the Korean …, 2021 - Wiley Online Library
… As a proof of concept, the N-benzyl-N-phenyl substituted α-diazoamide 1a and allyl tert-butyl carbonate 3a were selected as the model substrates, and subjected under the Rh(II)/Pd(0) …
Number of citations: 10 onlinelibrary.wiley.com
C Qian, P Zhang, W Li, P Li - Asian Journal of Organic …, 2019 - Wiley Online Library
… 2-((benzyloxy)carbonyl)allyl tert-butyl carbonate 2 b with α,β-… Using 2-(ethoxycarbonyl)allyl tert-butyl carbonate 2 c led to … 2-(methoxycarbonyl)allyl tert-butyl carbonate afforded 2-…
Number of citations: 21 onlinelibrary.wiley.com
K Yamamoto, Z Qureshi, J Tsoung, G Pisella… - Organic …, 2016 - ACS Publications
… With a successful Ru/Pd-catalyzed sequence toward chiral oxindoles in hand, we examined the effect of the catalyst loading and the amount of allyl tert-butyl carbonate (Table 3). When …
Number of citations: 82 pubs.acs.org
BM Trost, Y Zhang - Chemistry–A European Journal, 2011 - Wiley Online Library
… resulting solution was stirred for 5 min at room temperature before the solution of the active catalyst solution was added via cannula, followed by the addition of allyl tert-butyl carbonate (…

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